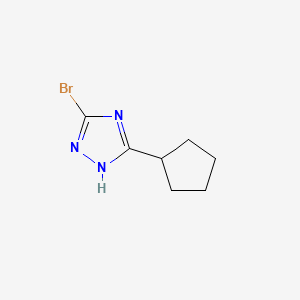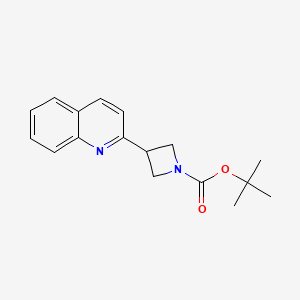
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine” is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . It can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine .
Synthesis Analysis
The compound can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine . It may be employed as a model substrate to investigate the regioexhaustive functionalization . More details about its synthesis can be found in the literature .
Molecular Structure Analysis
The molecular formula of the compound is C6H3ClF3N . The SMILES string representation is FC(F)(F)c1ccc(Cl)nc1 . The InChI string is InChI=1S/C6H3ClF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H .
Chemical Reactions Analysis
The compound is a chloro (trifluoromethyl) pyridine . It may be employed as a model substrate to investigate the regioexhaustive functionalization . More information about its chemical reactions can be found in the literature .
Physical And Chemical Properties Analysis
The compound is a white to yellowish crystalline low melting solid . The melting point is 32-34 °C (lit.) and the density is 1.417 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Catalytic Applications
The compound has been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles through a process involving C–H bond activation. These palladacycles were characterized and evaluated for their catalytic applications, particularly where the palladacycle remains in the Pd(II) state, showing promising activity and selectivity in their reactions (Roffe et al., 2016).
Synthesis of Schiff Bases
The compound has been involved in the synthesis of a series of novel schiff bases of 3-aminomethyl pyridine, synthesized through condensation reactions with substituted aryl aldehydes/ketones and/or cyclic ketones. These bases have been chemically characterized and their structure confirmed by various spectroscopic methods (Pandey & Srivastava, 2011).
Synthesis of Imidazo[1,5-a]pyridine Derivatives
An efficient synthesis method for imidazo[1,5-a]pyridine derivatives starting from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine has been developed. This method allows for the production of these derivatives in good yields, with the structures of the products confirmed by single crystal X-ray methods (Mihorianu et al., 2010).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes involving the compound have been synthesized for purposes such as cellular imaging and studying photocytotoxicity in red light. These complexes have shown unprecedented photocytotoxicity in various cell lines and have been ingested in the nucleus of specific cells, thereby interacting favorably with calf thymus DNA (Basu et al., 2014).
Hydroxylation of Alkanes
Diiron(III) complexes of tridentate 3N ligands, including the compound, have been studied as functional models for methane monooxygenases. These complexes have been used as catalysts for the selective hydroxylation of alkanes, demonstrating efficient catalytic properties (Sankaralingam & Palaniandavar, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-4(2-12)1-5(3-13-6)7(9,10)11/h1,3H,2,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRMOJILHTVRHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CN)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725502 |
Source


|
| Record name | 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine | |
CAS RN |
1245916-03-3 |
Source


|
| Record name | 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-8H-indeno[1,2-d]thiazole-5-carboxylate](/img/structure/B594818.png)









![3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B594834.png)

![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B594839.png)
